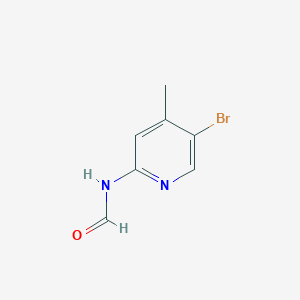

N-(5-Bromo-4-methylpyridin-2-yl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2O |

|---|---|

Molecular Weight |

215.05 g/mol |

IUPAC Name |

N-(5-bromo-4-methylpyridin-2-yl)formamide |

InChI |

InChI=1S/C7H7BrN2O/c1-5-2-7(10-4-11)9-3-6(5)8/h2-4H,1H3,(H,9,10,11) |

InChI Key |

QZWOEKPNOGYDEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Br)NC=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization for Structural Elucidation of N 5 Bromo 4 Methylpyridin 2 Yl Formamide

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups present within a molecule.

Fourier Transform Infrared (FT-IR) Analysis

An FT-IR spectrum for N-(5-Bromo-4-methylpyridin-2-yl)formamide would be expected to display characteristic absorption bands corresponding to its constituent parts. Key absorptions would include the N-H stretching vibration of the secondary amide, typically observed in the region of 3300-3100 cm⁻¹. The C=O stretching of the formamide (B127407) group would present a strong band, likely between 1700 cm⁻¹ and 1650 cm⁻¹. Vibrations associated with the substituted pyridine (B92270) ring, including C=C and C=N stretching, would appear in the 1600-1400 cm⁻¹ region. Additionally, C-H stretching from the methyl group and the aromatic ring would be visible around 3000-2850 cm⁻¹. The C-Br stretching frequency would be found at lower wavenumbers, typically below 600 cm⁻¹.

Fourier Transform Raman (FT-Raman) Analysis

Complementing the FT-IR data, an FT-Raman spectrum would provide further insight into the vibrational modes of the molecule. Aromatic ring vibrations, particularly the symmetric ring breathing mode, often produce strong signals in Raman spectroscopy. The C-Br bond, while weak in IR, would also be expected to show a characteristic Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms and their connectivity within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Patterns

The ¹H NMR spectrum of this compound would provide a wealth of structural information. The formyl proton (-CHO) would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the downfield region, typically between 8.0 and 8.5 ppm. The protons on the pyridine ring would exhibit chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom, the bromo group, and the formamide substituent. The methyl group protons would give rise to a singlet, expected to be in the range of 2.2-2.6 ppm. The N-H proton of the amide would appear as a broad singlet, with its chemical shift being solvent-dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

A ¹³C NMR spectrum would identify all unique carbon environments in the molecule. The carbonyl carbon of the formamide group would be the most downfield signal, typically appearing between 160 and 170 ppm. The carbons of the pyridine ring would have distinct chemical shifts influenced by the attached substituents. The carbon atom bonded to the bromine would be shifted upfield compared to the other aromatic carbons. The methyl carbon would produce a signal in the aliphatic region, generally between 15 and 25 ppm.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

HRMS is a powerful technique for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₇BrN₂O), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Analysis of the fragmentation pattern in the mass spectrum would further corroborate the proposed structure. Common fragmentation pathways would likely involve the loss of the formyl group (CHO), the bromine atom, and potentially cleavage of the amide bond.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Following a comprehensive search of available scientific literature and chemical databases, no specific experimental electronic absorption spectroscopy (UV-Vis) data for the compound this compound could be located. Consequently, a detailed analysis of its chromophoric system, including absorption maxima (λmax) and corresponding electronic transitions, cannot be provided at this time.

The chromophoric system of this compound is expected to be based on the substituted pyridine ring. The electronic transitions would likely involve π → π* and n → π* transitions associated with the aromatic system and the formamide group. The presence of the bromine atom and the methyl group as substituents on the pyridine ring, as well as the formamide group at the 2-position, would influence the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption. However, without experimental data, any discussion of these effects remains purely theoretical.

No data is available to generate a table of electronic absorption properties.

Computational Chemistry and Theoretical Investigations of N 5 Bromo 4 Methylpyridin 2 Yl Formamide

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the intrinsic properties of N-(5-Bromo-4-methylpyridin-2-yl)formamide. These studies employ sophisticated computational methods to model the molecule's behavior.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular geometry (optimization) and to analyze its electronic properties.

The optimization process involves finding the minimum energy conformation of the molecule. The resulting geometric parameters, such as bond lengths and angles, provide a detailed three-dimensional picture of the molecule. For instance, in a related compound, 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental X-ray diffraction data. researchgate.net It is expected that the C-Br bond length in this compound would be comparable to those found in other bromo-substituted pyridine (B92270) rings.

The electronic structure analysis reveals the distribution of electrons within the molecule, which is key to understanding its chemical behavior.

Table 1: Predicted Optimized Geometric Parameters for this compound based on similar structures.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.88 Å |

| C-N (pyridine) Bond Length | ~1.34 Å |

| C=O Bond Length | ~1.23 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-C (amide) Bond Angle | ~120° |

| C-C-Br Bond Angle | ~119° |

Note: These are predicted values based on computational studies of structurally similar molecules and may vary in an actual experimental study of the title compound.

Calculation of Vibrational Frequencies and Theoretical-Experimental Correlation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are used to predict these vibrational frequencies, which can then be compared with experimental spectra. This correlation helps to confirm the calculated molecular structure and to assign specific vibrational modes to the observed spectral bands.

For a molecule like this compound, characteristic vibrational frequencies are expected for the C=O stretching of the formamide (B127407) group, the N-H stretching, and various vibrations of the substituted pyridine ring. In studies of similar molecules, such as 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, the calculated harmonic vibrations using the B3LYP/6-311G(d,p) method showed good agreement with experimental IR and Raman data. researchgate.net A scaling factor is often applied to the calculated frequencies to improve the correlation with experimental results, accounting for anharmonicity and other method-specific deviations.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H (aromatic) Stretch | 3000 - 3100 |

| C-H (methyl) Stretch | 2850 - 3000 |

| C=O Stretch | 1680 - 1720 |

| C=N Stretch (pyridine) | 1550 - 1650 |

| C=C Stretch (pyridine) | 1400 - 1600 |

| N-H Bend | 1500 - 1550 |

| C-Br Stretch | 500 - 650 |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the pyridine ring and the nitrogen and oxygen atoms of the formamide group. The LUMO is likely to be distributed over the pyridine ring, particularly the regions susceptible to nucleophilic attack. In a similar molecule, 2-amino-5-bromo-4-methylpyridine (B189383), the HOMO is located over the heterocyclic ring, especially on the amino group, and the HOMO-LUMO transition implies an electron density transfer to the heterocyclic ring. sigmaaldrich.com

Table 3: Predicted Frontier Molecular Orbital Properties for this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | Negative Value (e.g., ~ -6.5 eV) | Indicates electron-donating ability |

| LUMO Energy | Negative or Small Positive Value (e.g., ~ -1.5 eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Indicator of chemical reactivity and stability |

Note: The specific energy values are illustrative and would need to be calculated using appropriate quantum chemical software.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis is particularly useful for understanding hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. These interactions contribute to the stability of the molecule. For this compound, NBO analysis would reveal interactions such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring and the formyl group. These interactions are quantified by the second-order perturbation energy, E(2).

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, such as around the oxygen and nitrogen atoms. These are sites that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons, such as around the hydrogen atoms of the formamide and methyl groups. These are sites that are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show a strong negative potential around the carbonyl oxygen and the pyridine nitrogen, and a positive potential around the N-H proton. This visualization is invaluable for predicting how the molecule will interact with other molecules and for understanding its non-covalent interactions.

Reactivity Descriptors from Quantum Chemical Parameters

From the calculated quantum chemical parameters, several reactivity descriptors can be derived to provide a quantitative measure of the molecule's chemical behavior. These descriptors are based on the energies of the HOMO and LUMO and include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors provide a comprehensive framework for comparing the reactivity of this compound with other related compounds.

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis are powerful computational tools used to understand the flexibility and structural preferences of a molecule. These studies provide insights into the dynamic behavior of the compound, including the stability of different conformers and the energy barriers between them.

For this compound, such an analysis would involve calculating the potential energy surface of the molecule by rotating the single bonds, particularly the C-N amide bond and the bond connecting the formamide group to the pyridine ring. This would reveal the most stable three-dimensional arrangements of the atoms. Molecular dynamics simulations would further illustrate how the molecule behaves over time in different environments, which is crucial for understanding its interactions with biological systems or other materials.

Despite the importance of these analyses, no specific studies detailing the conformational preferences or molecular dynamics of this compound have been found in a review of the current scientific literature.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of materials are critical for the development of new technologies in areas like telecommunications, optical computing, and data storage. These studies typically use quantum chemical calculations, such as Density Functional Theory (DFT), to predict properties like polarizability (α) and first-order hyperpolarizability (β).

A theoretical study of this compound would involve calculating these NLO properties. The presence of a pyridine ring (an electron-accepting group) and a formamide group, along with the bromo and methyl substituents, suggests that the molecule could possess interesting electronic characteristics. Researchers would typically optimize the molecular geometry and then compute the dipole moment, polarizability, and hyperpolarizability to assess its potential as an NLO material.

However, a comprehensive search of published scientific research reveals no theoretical studies focused on the non-linear optical properties of this compound. While research exists for other pyridine and pyrimidine (B1678525) derivatives nih.govbldpharm.com, data for the specific compound is not available.

Reaction Mechanisms and Chemical Transformations of N 5 Bromo 4 Methylpyridin 2 Yl Formamide

Investigation of C-N Bond Formation and Cleavage Mechanisms

The central C-N amide bond in N-(5-Bromo-4-methylpyridin-2-yl)formamide is fundamental to its chemistry. Its formation and cleavage are key synthetic steps.

The formation of the amide bond occurs via N-formylation of its parent amine, 2-amino-5-bromo-4-methylpyridine (B189383). This reaction is a type of acylation where the nucleophilic amino group attacks a formylating agent. hzsqchem.com Studies on analogous reactions, such as the N-formylation of various substituted anilines, demonstrate that this transformation can be achieved efficiently. researchgate.net

The cleavage of the C-N amide bond in this compound is typically accomplished through hydrolysis, which can be catalyzed by acid or base. This reaction regenerates the parent amine, 2-amino-5-bromo-4-methylpyridine.

In a typical basic hydrolysis, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. This is followed by the elimination of the 2-amino-5-bromo-4-methylpyridine moiety, which acts as a leaving group. A procedural example for a similar compound, 2-bromo-4,5-dimethylacetanilide, involves heating under reflux with aqueous sodium hydroxide, followed by neutralization. chemspider.com This general method is applicable for the hydrolysis of this compound.

Alcoholysis is a related process where an alcohol, in the presence of an acid or base catalyst, cleaves the amide bond to produce an ester and the parent amine. The mechanism is analogous to hydrolysis, with the alkoxide ion or alcohol molecule serving as the nucleophile.

| Reaction | Typical Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Amide Hydrolysis | Aqueous NaOH or HCl | Heating/Reflux | 2-Amino-5-bromo-4-methylpyridine | chemspider.com |

| N-Formylation | Formic Acid or other formylating agents | Varies (e.g., heating) | This compound | researchgate.net |

Electrophilic and Nucleophilic Processes on the Pyridine (B92270) Ring

The pyridine ring in this compound is electron-deficient, but its reactivity is modulated by the substituents. The formamido group (-NHCHO) is an ortho-, para-director, although it is less activating than the amino group from which it is derived. The methyl group at C4 is weakly activating, while the bromine at C5 is deactivating but also acts as an ortho-, para-director.

The most significant site for electrophilic substitution is the carbon atom bearing the bromine atom (C5). The C-Br bond provides a handle for a variety of palladium-catalyzed cross-coupling reactions. hzsqchem.com These reactions are crucial for introducing new carbon-carbon and carbon-heteroatom bonds. Examples include:

Suzuki Coupling: Reaction with boronic acids to introduce aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.

Heck Coupling: Reaction with alkenes. hzsqchem.comguidechem.com

Direct electrophilic aromatic substitution on the ring is less common due to the ring's inherent electron deficiency and the deactivating nature of the bromo and formamido groups.

The nucleophilic character of the molecule is primarily centered on the exocyclic formamide (B127407) nitrogen and the ring nitrogen. The exocyclic nitrogen's nucleophilicity is reduced compared to the parent amine due to the electron-withdrawing effect of the adjacent carbonyl group.

Rearrangement Reactions and Tautomerism

This compound can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton.

Two primary tautomeric equilibria can be considered:

Amide-Imidic Acid Tautomerism: This involves the migration of the formyl proton from the nitrogen to the oxygen atom, resulting in the formation of (Z)- and (E)-N-(5-bromo-4-methylpyridin-2-yl)formimidic acid. Ab initio studies on formamide itself show that the amide form is significantly more stable (by about 12 kcal/mol) than the formimidic acid tautomer. wayne.eduresearchgate.net A similar preference for the amide form is expected for this compound.

Aminopyridine-Pyridinone Tautomerism: This involves the migration of a proton from the exocyclic nitrogen to the ring nitrogen, creating a pyridin-2(1H)-one structure. Theoretical and gas-phase experimental studies on the parent 2-aminopyridine (B139424)/2-pyridone system show that the aminopyridine form is generally favored, though the pyridone tautomer can be stabilized in condensed phases. wayne.edu For this compound, the equilibrium is expected to lie heavily on the side of the aminopyridine form shown.

| Tautomer Class | Common Form | Less Stable Tautomer | Relative Stability Reference |

|---|---|---|---|

| Amide-Imidic Acid | N-(5-Bromo-4-methylpyridin-2-yl)formamide | N-(5-Bromo-4-methylpyridin-2-yl)formimidic acid | Amide form is more stable. wayne.eduresearchgate.net |

| Aminopyridine-Pyridinone | 2-Formamidopyridine | 1H-Pyridin-2-one imine | Aminopyridine form is generally favored. wayne.edu |

Synthesis and Reactivity of Derivatives and Analogs of N 5 Bromo 4 Methylpyridin 2 Yl Formamide

Modification at the Formamide (B127407) Nitrogen Atom

The formamide group (-NHCHO) offers specific opportunities for structural modification, either through reactions at the nitrogen atom or by transformation of the formyl group itself.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the formamide in N-(5-Bromo-4-methylpyridin-2-yl)formamide is an ambident nucleophile, though significantly less reactive than its parent amine due to the electron-withdrawing effect of the adjacent carbonyl group. Direct N-alkylation or N-arylation is challenging but can be achieved under specific conditions. The reaction typically requires prior deprotonation of the amide N-H with a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate the corresponding sodium salt. This salt can then react with an alkylating agent (e.g., an alkyl halide) or an arylating agent.

Due to the tautomeric nature of 2-pyridones, which are related structures, achieving regioselective N-alkylation over O-alkylation can be complex and depends on factors like the cation, solvent, and alkylating agent. researchgate.net While specific examples for the N-alkylation of this compound are not extensively documented, general methods for the N-alkylation of 2-pyridones and related amides have been developed, including solid-phase synthesis and reactions in aqueous micellar systems. researchgate.netnih.gov Similarly, copper- or palladium-catalyzed N-arylation reactions, common for amides, could potentially be applied, although this would require careful optimization to prevent competitive coupling at the C-Br position. acs.org

Acyl Group Modifications

A fundamental transformation of the formamide is its hydrolysis back to the parent amine, 2-amino-5-bromo-4-methylpyridine (B189383). This reaction is typically achieved under acidic or basic conditions and provides a key intermediate for further functionalization. The synthesis of 2-amino-5-bromopyridine (B118841) often involves an acetylation-bromination-hydrolysis sequence starting from 2-aminopyridine (B139424), highlighting the utility of the acyl group as a temporary protecting group during other transformations. researchgate.net

Once the amine is regenerated, it can be readily acylated with a variety of reagents to produce a diverse range of N-(pyridin-2-yl)amides, effectively modifying the original acyl group. This is a common strategy, as direct amide couplings with 2-aminopyridines can sometimes give variable yields. researchgate.net For instance, reacting 2-amino-5-bromo-4-methylpyridine with different acid chlorides (R-COCl) or anhydrides ((R-CO)₂O) in the presence of a base yields the corresponding N-acyl derivatives (Table 1). This approach was successfully used for the related N-[5-bromo-2-methylpyridine-3-yl]acetamide, which served as a substrate for subsequent cross-coupling reactions. nih.govresearchgate.net

Table 1: Examples of Acyl Group Modification via Hydrolysis and Re-acylation

| Starting Material | Reagent | Product |

|---|---|---|

| 2-amino-5-bromo-4-methylpyridine | Acetyl Chloride (CH₃COCl) | N-(5-Bromo-4-methylpyridin-2-yl)acetamide |

| 2-amino-5-bromo-4-methylpyridine | Benzoyl Chloride (C₆H₅COCl) | N-(5-Bromo-4-methylpyridin-2-yl)benzamide |

| 2-amino-5-bromo-4-methylpyridine | Trifluoroacetic Anhydride (B1165640) ((CF₃CO)₂O) | N-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroacetamide |

Transformations on the Pyridine (B92270) Moiety

The pyridine ring of this compound possesses two primary sites for derivatization: the bromine atom at C5 and the methyl group at C4.

Halogen Functionalization and Cross-Coupling Reactions

The bromine atom at the C5 position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl or vinyl halides with organoboron compounds. The C5-bromo atom of the title compound is expected to readily participate in Suzuki-Miyaura reactions with various aryl- and heteroarylboronic acids or esters. acs.orgbeilstein-journals.org Studies on structurally similar substrates, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide and other bromo-pyridines, have shown that these couplings proceed efficiently to yield biaryl compounds. nih.govresearchgate.net The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄ or Na₂CO₃), and a suitable solvent system like dioxane/water. nih.govmdpi.com

Sonogashira Coupling: The reaction of the C5-bromo substituent with terminal alkynes, catalyzed by palladium and copper(I), provides a direct route to 5-alkynylpyridine derivatives. This reaction has been demonstrated on related 2-bromo-5-nitropyridine (B18158) substrates, indicating its applicability to the title compound for the introduction of alkyne functionalities. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines. This would transform the 5-bromo derivative into a 5-amino substituted pyridine, further expanding the potential for diversification.

Table 2: Representative Cross-Coupling Reactions on Bromo-Pyridine Scaffolds

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-4-methylpyridin-2-amine derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-4-methylpyridin-2-amine derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / Base | 5-(Dialkylamino)-4-methylpyridin-2-amine derivative |

Methyl Group Derivatization

The methyl group at the C4 position, being attached to an aromatic ring, behaves like a benzylic-type substituent and can be functionalized through several methods. While the addition of a methyl group can significantly impact biological activity, its subsequent functionalization provides a route to diverse analogs. nih.gov

One common approach involves deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium diisopropylamide (KDA), followed by quenching the resulting anion with an electrophile. nih.gov For example, reaction with disulfide reagents after deprotonation can introduce thioether functionalities, which can be further converted into carbonyls or other groups. nih.gov Another potential method is free-radical halogenation at the methyl position using N-bromosuccinimide (NBS) with a radical initiator, which would yield a 4-(bromomethyl)pyridine (B1298872) derivative. This brominated intermediate is highly valuable for subsequent nucleophilic substitution reactions.

Annulation and Ring-Forming Reactions to Fused Heterocycles

N-(Pyridin-2-yl)formamides and their parent 2-aminopyridines are exceptionally important precursors for the synthesis of fused N-heterocyclic systems, particularly imidazo[1,2-a]pyridines. This scaffold is a privileged structure found in numerous biologically active compounds. mdpi.com

The most established route to imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound (e.g., α-bromo ketone), a process known as the Tschitschibabin reaction. bio-conferences.orgnih.gov In the context of the title compound, hydrolysis of the formamide to 2-amino-5-bromo-4-methylpyridine, followed by reaction with an α-haloketone, would yield a 6-bromo-7-methyl-substituted imidazo[1,2-a]pyridine (B132010). Numerous modern, catalyst-free, and copper-catalyzed variations of this condensation have been developed using aldehydes, ketones, and alkynes as coupling partners. bio-conferences.orgorganic-chemistry.orgacs.org

Furthermore, the formamide group itself can participate directly in cyclization reactions. Acting as a one-carbon synthon, it can undergo intramolecular electrophilic cyclization onto the pyridine ring nitrogen under dehydrating conditions, such as with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This type of reaction, analogous to the Bischler–Napieralski reaction, would lead to the formation of a fused pyrido[1,2-a]pyrimidinium salt or related structures. Other [3+2] annulation strategies using heteroaryl nitriles (which can be derived from amides) and hydrazides have also been reported to create fused triazole systems. acs.orgacs.org

Pyrazolopyridine Derivatives

The synthesis of pyrazolopyridine systems from N-(pyridin-2-yl)formamide precursors can be achieved through various synthetic strategies. One common approach involves the conversion of a related acetamide (B32628) derivative through a diazotization and cyclization sequence. For instance, the synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine has been accomplished starting from N-(4-bromo-2-methylpyridin-3-yl)acetamide. chemicalbook.com This reaction proceeds by treatment with potassium acetate (B1210297) and acetic anhydride, followed by the addition of isopentyl nitrite, which initiates the cyclization to form the pyrazolopyridine ring system. chemicalbook.com A similar strategy could be envisioned for this compound, likely involving its initial conversion to the corresponding amine and subsequent acylation to an acetamide.

Another potential route to pyrazolopyridine derivatives is through the Vilsmeier-Haack reaction. wikipedia.orgresearchgate.net This reaction typically involves the formylation of an active methylene (B1212753) group adjacent to a hydrazine (B178648) moiety. In a hypothetical pathway, the this compound could be hydrolyzed to 5-bromo-4-methylpyridin-2-amine, which can then be converted to a corresponding hydrazine. Reaction of this hydrazine with a suitable ketone or aldehyde would yield a hydrazone, which upon treatment with a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide), could lead to the formation of a pyrazole (B372694) ring fused to the pyridine core, yielding a pyrazolo[3,4-b]pyridine derivative. cdnsciencepub.comnih.gov The Vilsmeier-Haack conditions can lead to the formation of pyrazole-4-carbaldehydes, which are versatile intermediates for further functionalization. nih.govigmpublication.org

Table 1: Pyrazolopyridine Derivatives and Intermediates

| Compound Name | Molecular Formula | Starting Material |

|---|---|---|

| 7-Bromo-1H-pyrazolo[4,3-b]pyridine | C6H4BrN3 | N-(4-Bromo-2-methylpyridin-3-yl)acetamide |

| 6-Bromo-1H-pyrazolo[4,3-b]pyridine | C6H4BrN3 | 5-Bromo-3-fluoropyridine-2-carbaldehyde |

| 6-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester | C9H8BrN3O2 | Intermediate (V) and Sodium Nitrite |

Triazolo[1,5-a]pyridine Systems

The synthesis of google.comacs.orgchemicalbook.comtriazolo[1,5-a]pyridine systems can be effectively achieved from N-(pyridin-2-yl)formamide precursors through the formation and subsequent cyclization of an N-(pyridin-2-yl)formamidoxime intermediate. A general method involves the preparation of google.comacs.orgchemicalbook.comtriazolo[1,5-a]pyridines from 2-aminopyridines by the cyclization of these formamidoximes under mild conditions using trifluoroacetic anhydride.

For the specific case of this compound, a plausible synthetic route would begin with its conversion to the corresponding N-(5-Bromo-4-methylpyridin-2-yl)formamidoxime. This transformation is typically achieved by reacting the formamide with hydroxylamine. The resulting formamidoxime (B1203019) is then subjected to cyclization conditions. The use of a dehydrating agent like trifluoroacetic anhydride facilitates the intramolecular ring closure to furnish the 6-bromo-7-methyl- google.comacs.orgchemicalbook.comtriazolo[1,5-a]pyridine skeleton. This method is advantageous due to its generally good yields and the mildness of the reaction conditions.

Table 2: Triazolo[1,5-a]pyridine Derivatives and Intermediates

| Compound Name | Molecular Formula | Starting Material |

|---|---|---|

| 6-Bromo-7-methyl- google.comacs.orgchemicalbook.comtriazolo[1,5-a]pyridine | C7H6BrN3 | N-(5-Bromo-4-methylpyridin-2-yl)formamidoxime (hypothesized) |

| 6,8-Dibromo-7-methyl- google.comacs.orgchemicalbook.comtriazolo[1,5-a]pyridin-2-amine | C7H6Br2N4 | Not Specified |

| google.comacs.orgchemicalbook.comTriazolo[1,5-a]pyridin-7-ol | C6H5N3O | 7-Bromo google.comacs.orgchemicalbook.comtriazolo[1,5-a]pyridine |

Imidazo[1,2-a]pyridine Systems

The construction of the imidazo[1,2-a]pyridine framework from this compound can be approached through a couple of primary synthetic pathways. A common and direct method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. acs.org Thus, the initial step would involve the hydrolysis of this compound to yield 5-bromo-4-methylpyridin-2-amine. This amine can then be reacted with an α-haloketone, such as chloroacetaldehyde, in the presence of a base to yield the desired 6-bromo-7-methylimidazo[1,2-a]pyridine. google.comchemicalbook.com

An alternative strategy involves the conversion of the starting formamide into a more reactive formimidamide intermediate. acs.org Specifically, this compound can be reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to produce N'-(5-bromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide. researchgate.net This intermediate can then undergo reaction with various halides, such as benzyl (B1604629) bromide or allyl bromide, leading to the formation of 3-substituted imidazo[1,2-a]pyridines. This method provides a facile entry to a range of substituted imidazo[1,2-a]pyridine derivatives. acs.org

Table 3: Imidazo[1,2-a]pyridine Derivatives and Intermediates

| Compound Name | Molecular Formula | Starting Material |

|---|---|---|

| 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | 5-Bromo-4-methylpyridin-2-amine and an α-haloketone |

| 6-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | 2-Amino-5-bromopyridine and Chloroacetaldehyde |

| N'-(5-Bromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide | C9H12BrN3 | This compound and DMF-DMA |

Advanced Applications in Contemporary Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthesis

The utility of N-(5-Bromo-4-methylpyridin-2-yl)formamide as a key intermediate is predicated on its accessibility from readily available starting materials. The synthetic journey to this compound typically begins with 2-Amino-4-methylpyridine. The strategic introduction of a bromine atom at the 5-position is a crucial step, often accomplished through electrophilic bromination. One effective method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). guidechem.com This regioselective bromination yields 2-amino-5-bromo-4-methylpyridine (B189383), the direct precursor to the target formamide (B127407). guidechem.com

The subsequent N-formylation of 2-amino-5-bromo-4-methylpyridine can be achieved through various established protocols. These methods offer flexibility in terms of reaction conditions and reagent choice, allowing for optimization based on scale and substrate tolerance. nih.gov A common approach involves the use of formic acid, which can be employed under different conditions, including heating or in the presence of a coupling agent. nih.gov Another widely used method is the reaction with acetic formic anhydride (B1165640), generated in situ from acetic anhydride and formic acid, which often proceeds rapidly and in high yield. nih.gov

Table 1: Synthesis of the Precursor 2-Amino-5-bromo-4-methylpyridine

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-methylpyridine | N-Bromosuccinimide (NBS) | DMF | 20°C | 80% | guidechem.com |

Table 2: General Conditions for N-Formylation of Amines

| Formylating Agent | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Formic Acid | Heating (80°C), solvent-free | Aromatic and aliphatic amines | nih.gov |

| Acetic Formic Anhydride | In situ generation, -20°C to RT | Broad, including hindered amines | nih.gov |

| Triethyl Orthoformate | Water, RT | Primary amines | nih.gov |

| N-Formyl Imide | Catalytic p-TsOH·H₂O, water | Primary and secondary amines | rsc.org |

The resulting this compound is thus a product of a concise and efficient synthetic sequence, positioning it as a readily accessible intermediate for more elaborate synthetic campaigns.

Precursor for Advanced Functionalized Pyridine (B92270) Scaffolds

The true synthetic power of this compound lies in its capacity to serve as a versatile precursor for a wide array of more complex, functionalized pyridine derivatives. The two primary handles for chemical elaboration are the bromine atom at the C5-position and the N-formamide group.

The C-Br bond is a well-established linchpin for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The bromine atom on the electron-rich pyridine ring is amenable to a host of transformations, including Suzuki, Stille, Heck, and Sonogashira couplings. guidechem.com This allows for the introduction of a diverse range of substituents, such as aryl, heteroaryl, alkyl, and alkynyl groups, at the 5-position of the pyridine ring.

Concurrently, the N-formamide moiety can be manipulated in several ways. Deformylation under acidic or basic conditions can regenerate the parent 2-amino group, which can then be subjected to further functionalization, such as diazotization or reaction with electrophiles. Alternatively, the formamide itself can participate in cyclization reactions. For instance, treatment with dehydrating agents can lead to the formation of isocyanides, which are highly reactive intermediates for multicomponent reactions. Furthermore, the formamide can be a precursor to fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry. amazonaws.com The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. amazonaws.com The ability to unmask the amino group of this compound provides a direct entry into this important class of compounds.

Table 3: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| C5-Bromo | Suzuki Coupling | 5-Aryl-4-methylpyridin-2-yl formamides |

| C5-Bromo | Sonogashira Coupling | 5-Alkynyl-4-methylpyridin-2-yl formamides |

| C5-Bromo | Buchwald-Hartwig Amination | 5-(Amino)-4-methylpyridin-2-yl formamides |

| N-Formamide | Deformylation (Hydrolysis) | 2-Amino-5-bromo-4-methylpyridine |

| N-Formamide | Dehydration | 5-Bromo-4-methylpyridin-2-isocyanide |

| N-Formamide (after deformylation) | Cyclization with α-haloketones | Substituted 6-bromo-7-methylimidazo[1,2-a]pyridines |

The synergistic application of reactions at both the C-Br and formamide sites allows for a modular and divergent approach to constructing highly decorated and advanced pyridine scaffolds from a single, versatile precursor.

Potential in Ligand Chemistry and Organometallic Catalysis

The structural framework of this compound and its derivatives holds significant promise for applications in ligand design and organometallic catalysis. The 2-aminopyridine motif is a classic bidentate chelating unit, where the pyridine nitrogen and the exocyclic amino nitrogen can coordinate to a metal center to form a stable five-membered ring. rsc.org This chelating ability is a cornerstone of coordination chemistry and has been extensively exploited in the development of catalysts for a variety of organic transformations. rsc.org

While the formamide group itself is a weaker coordinating agent than an amino group, the oxygen atom of the formyl group can still participate in metal coordination. More importantly, the formamide can be considered a protected form of the amino group, which can be deprotected to reveal the more strongly coordinating 2-aminopyridine ligand at a desired stage in a synthetic sequence.

Furthermore, the diverse functionalities that can be introduced at the 5-position via cross-coupling reactions open up possibilities for creating multidentate ligands. For example, the introduction of a phosphine-containing aryl group via a Suzuki coupling would generate a P,N-ligand, a class of ligands that has found widespread use in asymmetric catalysis. Similarly, the installation of other heteroatom-containing groups can lead to a variety of chelating environments.

The combination of a robust chelating scaffold (the 2-aminopyridine core) with the ability to tune the steric and electronic properties of the ligand through modifications at the 5-position makes this compound a highly attractive starting point for the development of novel ligands for organometallic catalysis. Palladium complexes bearing 2-aminopyridine ligands, for instance, have been investigated for their catalytic activity and potential as enzyme inhibitors. nih.gov The electronic properties of the pyridine ring, influenced by the methyl and bromo substituents, would also play a crucial role in modulating the reactivity of any resulting metal complexes.

Structure Reactivity Relationships and Rational Design Principles

Elucidation of Electronic and Steric Effects on Reactivity

The reactivity of the N-(5-Bromo-4-methylpyridin-2-yl)formamide molecule is a direct consequence of the electronic and steric influences exerted by its constituent functional groups. The pyridine (B92270) ring, being inherently electron-deficient, is further modulated by the attached substituents.

The bromo group at the 5-position primarily exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This withdrawal of electron density deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the bromo group.

The methyl group at the 4-position has a dual role. Electronically, it is an electron-donating group (+I effect), which slightly counteracts the deactivating effects of the bromo substituent and the ring nitrogen. Sterically, the methyl group provides significant bulk, which can hinder the approach of reactants to the adjacent positions (C3 and C5), a crucial consideration in reaction kinetics.

The formamido group (-NHCHO) at the 2-position is a powerful electron-withdrawing group, primarily through its resonance effect (-M). The lone pair on the nitrogen atom is delocalized into the carbonyl group, which significantly reduces the electron density of the pyridine ring, particularly at the ortho and para positions. This deactivation makes electrophilic attack less favorable.

The combination of these effects results in a complex reactivity profile. For instance, nucleophilic attack on the ring is generally favored due to the cumulative electron-withdrawing nature of the bromo group, the formamido group, and the pyridine nitrogen itself. However, the precise site of attack will be governed by a combination of electronic activation and steric hindrance from the methyl group. Studies on analogous compounds like 2-Bromo-5-fluoro-4-methylpyridine have shown that the 4-methyl group can sterically hinder nucleophilic substitution at adjacent positions.

Table 1: Summary of Substituent Effects on the Pyridine Ring in this compound

| Substituent | Position | Electronic Effect | Steric Effect |

| Bromo | 5 | -I (strong), +M (weak) | Moderate |

| Methyl | 4 | +I (moderate) | Significant |

| Formamido | 2 | -M (strong), -I (moderate) | Moderate |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate variations in the molecular structure of a series of compounds with their measured chemical reactivity. For pyridine derivatives, quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and dipole moment are often correlated with experimental reactivity data. nih.gov While specific QSRR studies on this compound are not extensively documented in the literature, a hypothetical model can be constructed to illustrate the principles.

A QSRR study on this system would involve synthesizing a library of analogs by systematically varying the substituents at the 4 and 5 positions and correlating their structural or electronic descriptors with an experimental measure of reactivity (e.g., the rate constant for a specific reaction).

Table 2: Hypothetical QSRR Data for Analogs of this compound

| Compound | Substituent at C4 | Substituent at C5 | LogP (Predicted) | Hammett Constant (σp) of C5 Substituent | Hypothetical Relative Reactivity (k/k0) |

| This compound | -CH₃ | -Br | 1.85 | 0.23 | 1.0 |

| N-(5-Chloro-4-methylpyridin-2-yl)formamide | -CH₃ | -Cl | 1.70 | 0.23 | 0.9 |

| N-(5-Iodo-4-methylpyridin-2-yl)formamide | -CH₃ | -I | 2.20 | 0.18 | 1.2 |

| N-(4-Ethyl-5-bromopyridin-2-yl)formamide | -CH₂CH₃ | -Br | 2.30 | 0.23 | 0.8 |

| N-(5-Bromo-4-isopropylpyridin-2-yl)formamide | -CH(CH₃)₂ | -Br | 2.75 | 0.23 | 0.6 |

This table is for illustrative purposes to demonstrate the principles of QSRR and does not represent experimental data.

In this hypothetical table, one could analyze the correlation between the lipophilicity (LogP), the electronic effect of the C5 substituent (Hammett constant), and the relative reactivity. For instance, one might find that increasing the steric bulk at C4 (methyl to isopropyl) decreases reactivity, while the electronic nature of the halogen at C5 has a more nuanced effect. Computational studies using Density Functional Theory (DFT) could further provide insights into the electronic properties and support the QSRR model. researchgate.net

Principles for Designing Modified Pyridine-Formamide Systems

The understanding of structure-reactivity relationships provides a clear pathway for the rational design of modified this compound systems with desired properties. The design principles would revolve around the strategic manipulation of the substituents at the 2, 4, and 5 positions.

Modulating Reactivity at the Pyridine Core: To enhance susceptibility to nucleophilic attack, one could replace the bromo group with a better leaving group like iodo or a triflate group. Conversely, to decrease reactivity, a less effective leaving group or an electron-donating group could be introduced at this position. The steric environment can be tuned by replacing the methyl group with smaller (e.g., -H) or larger alkyl groups to either facilitate or hinder access to specific sites.

Altering the Formamide (B127407) Group: The formamido group itself can be a target for modification. Replacement of the formyl proton with larger alkyl or aryl groups would introduce additional steric bulk and could influence the conformation of the molecule. Conversion of the formamide to other functional groups (e.g., thioamide, amidine) would drastically alter the electronic properties and hydrogen bonding capabilities of this part of the molecule.

Fine-Tuning for Biological Applications: In the context of medicinal chemistry, where pyridine rings are common scaffolds nih.gov, these modifications can be used to optimize properties such as solubility, metabolic stability, and target binding affinity. For example, introducing a fluorine atom can sometimes enhance metabolic stability and binding interactions. The strategic placement of hydrogen bond donors and acceptors is also a key consideration in drug design.

By systematically applying these principles, a diverse library of this compound derivatives can be synthesized and screened for a wide range of applications, from chemical synthesis to materials science and medicinal chemistry.

Table of Mentioned Compounds

| Common Name | IUPAC Name |

| This compound | This compound |

| 2-Bromo-5-fluoro-4-methylpyridine | 2-Bromo-5-fluoro-4-methylpyridine |

| N-(5-Chloro-4-methylpyridin-2-yl)formamide | N-(5-Chloro-4-methylpyridin-2-yl)formamide |

| N-(5-Iodo-4-methylpyridin-2-yl)formamide | N-(5-Iodo-4-methylpyridin-2-yl)formamide |

| N-(4-Ethyl-5-bromopyridin-2-yl)formamide | N-(5-Bromo-4-ethylpyridin-2-yl)formamide |

| N-(5-Bromo-4-isopropylpyridin-2-yl)formamide | N-(5-Bromo-4-isopropylpyridin-2-yl)formamide |

| 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol | 4-Bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.